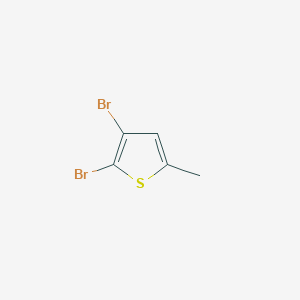

2,3-Dibromo-5-methylthiophene

Overview

Description

2,3-Dibromo-5-methylthiophene is a halogenated thiophene derivative with the molecular formula C₅H₄Br₂S. It is synthesized via bromination of 4-bromo-2-methylthiophene using bromine in dry benzene, followed by vacuum distillation, yielding 84% of the product with a boiling point of 76–78°C (0.75 mm Hg) . Key spectral data include:

- ¹H NMR (CCl₄): δ 2.46 (q, 1H), 7.61 (d, 3H, CH₃)

- IR: Peaks at 2910, 1540, and 815 cm⁻¹, characteristic of C–Br and C–S stretching .

Analytical data (C: 23.29%, H: 1.62%, Br: 62.31%) align closely with theoretical values (C: 23.64%, H: 1.57%, Br: 62.44%) . This compound serves as a precursor in organic synthesis, particularly for functionalized thiophenes used in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-methylthiophene typically involves the bromination of 5-methylthiophene. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions are carefully controlled to ensure selective bromination at the 2 and 3 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5-methylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc and acetic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Reduction: Zinc powder and acetic acid under reflux conditions.

Major Products:

Substitution Reactions: Thiophene derivatives with various substituents replacing the bromine atoms.

Coupling Reactions: Biaryl or polyaryl thiophene derivatives.

Reduction: 5-Methylthiophene.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C5H4Br2S

- Molecular Weight : Approximately 255.96 g/mol

- Physical State : Colorless to yellow clear liquid

- Melting Point : -15 °C

- Boiling Point : 230 °C

Organic Synthesis

2,3-Dibromo-5-methylthiophene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its brominated structure allows for various substitution reactions, making it a versatile building block in organic chemistry. It can participate in:

- Nucleophilic Substitution Reactions : The bromine atoms can be replaced with other functional groups.

- Coupling Reactions : It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups .

Material Science

The compound is incorporated into polymer formulations to enhance properties such as thermal stability and electrical conductivity. Its derivatives are explored for applications in:

- Conductive Polymers : Used in the development of organic semiconductors.

- Advanced Materials : Contributes to the creation of materials with tailored electronic properties for use in flexible electronics and sensors .

Pharmaceutical Development

In pharmaceutical chemistry, this compound is investigated for its potential as a precursor in the synthesis of biologically active compounds. Notable applications include:

- Antimicrobial Agents : Studies have shown that derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Properties : In vitro studies suggest that it may induce apoptosis in cancer cells, indicating potential as an anticancer agent .

Organic Electronics

Due to its conductive properties, this compound is utilized in:

- Organic Photovoltaics : It is explored for improving energy conversion efficiencies in solar cells.

- Organic Light Emitting Diodes (OLEDs) : Its derivatives are used to develop materials for OLED applications due to their luminescent properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In studies conducted against MRSA:

| Activity Type | Target Organism | Concentration | Effect |

|---|---|---|---|

| Antibacterial | MRSA | 50 µg/mL | Inhibition of growth |

Cytotoxicity Studies

Cytotoxicity assays on cancer cell lines reveal that this compound possesses antiproliferative effects:

| Activity Type | Target Cell Line | Concentration | Effect |

|---|---|---|---|

| Cytotoxicity | A2780 Cancer Cells | 10 µM | >70% reduction in viability |

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-methylthiophene in chemical reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack or coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various pharmacological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3-Dibromo-5-chlorobenzo[b]thiophene

- Structure : A benzo-fused thiophene with Br at positions 2 and 3 and Cl at position 3.

- Synthesis: Produced via bromination of 5-chlorobenzo[b]thiophene, yielding 47% after recrystallization from methanol/ethanol .

- Chlorine’s electron-withdrawing effect may reduce electrophilic substitution reactivity compared to the methyl group in 2,3-Dibromo-5-methylthiophene. Lower synthesis yield (47% vs. 84%) suggests steric or electronic challenges from the benzo ring .

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

- Structure : A dibrominated dihydrofuran with four phenyl substituents.

- Key Differences :

- The furan oxygen vs. thiophene sulfur alters electronic properties (e.g., furan’s lower aromaticity).

- Tetraphenyl groups impart steric bulk, reducing solubility in polar solvents compared to this compound.

- Crystallographic data (e.g., C–C bond angles of ~120°) indicate a planar core with phenyl groups inducing torsional strain .

Comparative Data Table

Reactivity and Functionalization Trends

- This compound : The methyl group directs further electrophilic substitution to the 4-position, while bromines enable Suzuki coupling or elimination reactions .

- 2,3-Dibromo-5-chlorobenzo[b]thiophene : Chlorine’s deactivating effect may necessitate harsher conditions for functionalization, limiting its versatility compared to the methyl analogue .

- 3,4-Dibromo-2,5-dihydrofuran: Bromines at 3,4-positions are sterically shielded by phenyl groups, favoring selective mono-substitution over di-functionalization .

Biological Activity

2,3-Dibromo-5-methylthiophene is a halogenated thiophene derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. The compound's structure features two bromine atoms at the 2 and 3 positions and a methyl group at the 5 position of the thiophene ring, which contributes to its reactivity and biological properties.

- Molecular Formula : CHBrS

- Molecular Weight : 255.96 g/mol

- CAS Number : 30319-03-0

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The bromine atoms can participate in nucleophilic substitution reactions, making the compound a potential candidate for drug development. Its derivatives have shown promising results in anticancer and antimicrobial assays, indicating a mechanism that may involve the inhibition of specific enzymes or receptors within microbial or cancerous cells.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance:

- Case Study : A study demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Case Study : In vitro tests showed that this compound exhibits activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons can be drawn with other brominated thiophenes:

| Compound | Position of Bromine | Notable Activity |

|---|---|---|

| This compound | 2, 3 | Anticancer, Antimicrobial |

| 2,5-Dibromo-3-methylthiophene | 2, 5 | Moderate Antimicrobial |

| 3,5-Dibromo-2-methylthiophene | 3, 5 | Lesser Anticancer Activity |

This table illustrates that while all compounds share similar structural features, their biological activities differ significantly due to variations in bromine positioning and resulting electronic effects.

Research Findings

Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological efficacy. For example:

- Synthetic Modifications : Researchers have explored various substituents on the thiophene ring to improve solubility and target specificity. These modifications have led to compounds with enhanced potency against specific cancer cell lines and bacterial strains.

Q & A

Basic Research Questions

Q. What is the established synthetic route for 2,3-Dibromo-5-methylthiophene, and what key experimental parameters ensure reproducibility?

The synthesis involves bromination of 4-bromo-2-methylthiophene with stoichiometric bromine in dry benzene under controlled conditions. Key steps include:

- Cooling the reaction mixture in an ice bath during bromine addition to mitigate exothermic side reactions.

- Refluxing the mixture post-bromination to eliminate HBr byproducts, monitored until gas evolution ceases.

- Purification via vacuum distillation (76–78°C at 0.75 mm Hg) to isolate the product in 84% yield . Characterization includes (δ 2.46 for CH, δ 7.61 for thiophene protons) and IR spectroscopy (2910, 1540 cm), with elemental analysis confirming stoichiometry (C, 23.29%; H, 1.62%; Br, 62.31%) .

Q. What spectroscopic and analytical techniques are critical for verifying the purity and structure of this compound?

Essential methods include:

- NMR spectroscopy : Distinct splitting patterns (e.g., quartet at δ 2.46 for CH) confirm substitution patterns on the thiophene ring.

- IR spectroscopy : Peaks at 1540 cm (C-Br stretching) and 830 cm (thiophene ring vibrations) validate functional groups.

- Elemental analysis : Matches calculated values (e.g., Br content ~62%) to rule out impurities . For novel derivatives, X-ray crystallography (as applied to structurally similar brominated dihydrofurans) can resolve bond angles and packing interactions, though not directly reported for this compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the bromination of 5-methylthiophene derivatives?

Regioselectivity in bromination is influenced by:

- Solvent polarity : Non-polar solvents (e.g., benzene) favor electrophilic substitution at electron-rich positions.

- Temperature control : Slow addition at 0°C minimizes di-brominated byproducts.

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency in related thiophene systems, though not explicitly tested here . Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution and frontier molecular orbitals .

Q. How should researchers address contradictions in reported spectroscopic data for brominated thiophenes?

Discrepancies in spectral assignments (e.g., shifts) require:

- Systematic validation : Reproduce experiments using standardized protocols (e.g., solvent, internal reference).

- Cross-referencing : Compare data with structurally analogous compounds (e.g., 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene) to identify systematic errors .

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, or high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What computational strategies predict the reactivity and stability of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br bonds to assess susceptibility to substitution.

- Transition state modeling : Identify steric and electronic barriers in Suzuki-Miyaura or Stille couplings using software like Gaussian or ORCA.

- Crystallographic data : Leverage X-ray structures of related brominated heterocycles (e.g., C–H⋯H and Br⋯Br interactions in dihydrofurans) to infer packing effects and solubility .

Q. Methodological Guidance

Q. How to design a systematic literature review on brominated thiophenes?

Follow protocols from the Cochrane Handbook for Systematic Reviews:

- Search strategy : Use databases (PubMed, SciFinder) with terms like "brominated thiophene synthesis" or "C5H4Br2S derivatives."

- Screening criteria : Exclude non-peer-reviewed sources (e.g., ) and prioritize studies with full spectral data .

- Data extraction : Tabulate yields, reaction conditions, and characterization methods for meta-analysis .

Q. What experimental safeguards are necessary when handling this compound?

- Toxicity mitigation : Use fume hoods and PPE due to HBr release during synthesis.

- Stability testing : Store under inert atmosphere (N) to prevent decomposition.

- Waste disposal : Neutralize acidic byproducts with NaHCO before aqueous disposal .

Properties

IUPAC Name |

2,3-dibromo-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c1-3-2-4(6)5(7)8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGQPXUPQMBWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30319-03-0 | |

| Record name | 2,3-dibromo-5-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.